molecular formula C16H8F10 B6315540 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane CAS No. 16090-19-0

1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane

Cat. No. B6315540
CAS RN: 16090-19-0
M. Wt: 390.22 g/mol
InChI Key: WMMCSVDDDBQCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane (TFBPE) is a compound that has been studied extensively for its potential use in a variety of scientific and industrial applications. TFBPE is a highly fluorinated compound that has been found to be an effective solvent for organic compounds, and has been used in the synthesis of a variety of organic compounds. TFBPE is also known to have a low toxicity profile, making it an attractive choice for use in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane involves the reaction of 1,2-bis[4-(trifluoromethyl)phenyl]-ethane with elemental fluorine in the presence of a catalyst.

Starting Materials
1,2-bis[4-(trifluoromethyl)phenyl]-ethane, Elemental fluorine, Catalyst

Reaction
1. Dissolve 1,2-bis[4-(trifluoromethyl)phenyl]-ethane in a suitable solvent., 2. Add elemental fluorine to the reaction mixture in the presence of a catalyst., 3. Stir the reaction mixture at a suitable temperature and pressure for a suitable amount of time., 4. Isolate the product by filtration or distillation., 5. Purify the product by recrystallization or chromatography.

Scientific Research Applications

1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane has been studied extensively for its potential use in a variety of scientific and industrial applications. 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane has been found to be an effective solvent for a variety of organic compounds and has been used in the synthesis of a variety of organic compounds. 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane has also been found to be a useful solvent for the extraction of organic compounds from aqueous solutions. Additionally, 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane has been found to be an effective solubilizing agent for a variety of drugs and has been used in the formulation of drug delivery systems.

Mechanism Of Action

The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane is not fully understood. However, it is believed to involve the formation of hydrogen bonds between the 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane molecule and the molecules of the organic compounds it is solubilizing. The hydrogen bonds formed between the 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane molecule and the molecules of the organic compounds are believed to be responsible for the solubilizing effect of 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane.

Biochemical And Physiological Effects

1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane has been found to be relatively non-toxic, with no significant adverse effects observed in laboratory animals when exposed to high concentrations of the compound. Additionally, 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane has been found to be non-irritating to the skin and eyes, and has been found to be non-sensitizing when applied topically.

Advantages And Limitations For Lab Experiments

The main advantages of using 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane in laboratory experiments are its low toxicity, its ability to solubilize a variety of organic compounds, and its non-irritating and non-sensitizing properties. Additionally, 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane is relatively inexpensive and easy to obtain. The main limitation of using 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane in laboratory experiments is its lack of solubility in water, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for the use of 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane in scientific and industrial applications. One potential future direction is the development of 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane-based drug delivery systems. Additionally, 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane could be used as a solvent for the extraction of organic compounds from aqueous solutions. Additionally, 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane could be used in the synthesis of a variety of organic compounds. Finally, 1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane could be used as a replacement for more toxic solvents in laboratory experiments.

properties

IUPAC Name

1-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F10/c17-13(18,9-1-5-11(6-2-9)15(21,22)23)14(19,20)10-3-7-12(8-4-10)16(24,25)26/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCSVDDDBQCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)C(F)(F)F)(F)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane

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